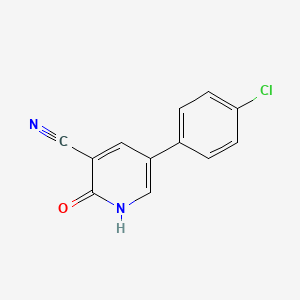

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

概要

説明

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a carbonitrile group, and a keto group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring and chloro substituent facilitate nucleophilic substitution. Key examples include:

Reaction with Thionyl Chloride

-

Reagents/Conditions : Thionyl chloride (SOCl₂), 0–5°C → reflux

-

Product : Chlorinated derivatives via keto-group activation.

-

Mechanism : Conversion of the carbonyl oxygen to a chlorinated intermediate, enabling further cyclization or functionalization.

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | 0–5°C → reflux | 5-Chloro-4-oxo derivatives | 83–95% | |

| NH₂NH₂ (hydrazine) | Ethanol, reflux | Hydrazinyl-pyridine carbothioamides | 70–85% |

Cyclization and Condensation Reactions

The nitrile and keto groups participate in cyclocondensation with diverse reagents:

With Malononitrile/Arylidenemalononitrile

-

Reagents/Conditions : Malononitrile, piperidine (catalyst), ethanol, reflux

-

Product : Bis[2-amino-6-aryl]nicotinonitriles or fused pyridine systems.

-

Key Data : IR peaks at 2223–2226 cm⁻¹ (C≡N stretch); ¹H NMR signals for aromatic protons at δ 7.3–8.5 ppm .

With Ethyl Cyanoacetate

-

Reagents/Conditions : Ethyl cyanoacetate, ammonium acetate, ethanol, reflux

-

Product : 3-Cyanopyridine derivatives with antitumor activity (IC₅₀ = 1.46–7.08 µM against HEPG2) .

Table 2: Cyclization Outcomes

Functionalization via Electrophilic Aromatic Substitution

The chlorophenyl group undergoes halogenation and coupling:

Bromination

-

Product : 4-Bromo-5-(4-chlorophenyl) derivatives.

-

Application : Enhanced cytotoxicity (IC₅₀ = 53 µM vs. PC-3 cells) .

Suzuki Coupling

-

Product : Biaryl derivatives for structure-activity studies.

Redox and Tautomerization Behavior

The dihydropyridine ring exhibits redox sensitivity:

-

Oxidation : MnO₂ in acetone converts 1,2-dihydropyridine to pyridine derivatives.

-

Tautomerism : Keto-enol tautomerism confirmed by IR (1645–1650 cm⁻¹ for C=O) and ¹H NMR (δ 12.6 ppm for NH) .

Mechanistic Insights

-

Anticancer Action : Downregulation of survivin and IAP proteins via proteasome pathways .

-

Antimicrobial Activity : Disruption of bacterial cell wall synthesis via nitro group interactions .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing targeted therapies. Further exploration of its electrochemical properties and asymmetric functionalization could unlock additional applications.

科学的研究の応用

Anticancer Activity

One of the most promising applications of 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is in cancer research. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity Against Cancer Cell Lines

In a study published by Innovare Academics, two derivatives synthesized from this compound were tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT (colon cancer) cell lines. The results indicated that one derivative showed an IC50 value of 9.8 μg/ml against MCF-7 cells, suggesting potent anticancer properties compared to standard treatments like Doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly influence the biological activity of these compounds. For instance, the presence of a chlorophenyl group enhances the cytotoxic effects against certain cancer types, allowing for targeted drug design .

Other Therapeutic Applications

Beyond anticancer properties, compounds related to this compound have shown promise in other therapeutic areas:

Antimicrobial Activity

Some derivatives have been evaluated for their antimicrobial properties, indicating potential use in treating bacterial infections. The presence of the carbonitrile group plays a crucial role in enhancing antimicrobial efficacy .

Anti-inflammatory Effects

Research has also suggested that certain derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Conclusion and Future Directions

The compound this compound demonstrates significant potential in medicinal chemistry, particularly in the development of anticancer drugs and other therapeutic agents. Ongoing research is essential to further explore its mechanisms of action, optimize its efficacy through structural modifications, and evaluate its safety profiles in clinical settings.

作用機序

The mechanism of action of 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

類似化合物との比較

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group but has a different heterocyclic core.

2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a similar chlorophenyl group and exhibits comparable biological activities.

Uniqueness

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

生物活性

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound belonging to the dihydropyridine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and potential therapeutic applications.

- Molecular Formula : C13H9ClN2O

- Molecular Weight : 244.67 g/mol

- CAS Number : 134600-02-5

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridines, including those similar to this compound. The compound exhibited significant activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.15 - 0.30 μg/mL |

| Candida albicans | 0.35 - 0.40 μg/mL |

These findings suggest that compounds in this class can effectively inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H460 (lung cancer) | 25 ± 2.6 |

| HeLa (cervical cancer) | 127 ± 25 |

| U937 (leukemia) | 422 ± 26 |

| SKMEL 28 (melanoma) | 255 ± 2 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity to normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymes : The compound may interact with specific enzymes involved in cellular signaling pathways or metabolic processes.

- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

- Biofilm Disruption : By inhibiting biofilm formation in bacteria, it enhances susceptibility to other antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures to this compound showed potent activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Studies : Research involving different cancer cell lines highlighted the effectiveness of dihydropyridine derivatives in reducing cell viability significantly compared to standard chemotherapeutic agents .

- Clinical Relevance : The potential application of these compounds in treating diseases related to TGR5 receptor modulation has been noted, indicating their role in metabolic disorders such as Type 2 diabetes .

特性

IUPAC Name |

5-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-11-3-1-8(2-4-11)10-5-9(6-14)12(16)15-7-10/h1-5,7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPSWSVVNQNXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377199 | |

| Record name | 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35982-98-0 | |

| Record name | 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。